molecular formula C16H15NO2 B13129710 Acetoacetyldiphenylamine CAS No. 2540-31-0

Acetoacetyldiphenylamine

Cat. No.: B13129710
CAS No.: 2540-31-0
M. Wt: 253.29 g/mol
InChI Key: VLPXGVNKPRHLGC-UHFFFAOYSA-N
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Description

Acetoacetyldiphenylamine is an organic compound with the molecular formula C16H15NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an acetoacetyl group attached to a diphenylamine moiety, making it a versatile molecule with unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetoacetyldiphenylamine can be synthesized through several methods. One common approach involves the reaction of diphenylamine with acetoacetic ester under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the acetoacetyl group is introduced to the diphenylamine .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Acetoacetyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetoacetyldiphenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetoacetyldiphenylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. These interactions can modulate biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

    Diphenylamine: An aromatic amine with two phenyl groups, used as a precursor in the synthesis of acetoacetyldiphenylamine.

    Acetoacetyl derivatives: Compounds containing the acetoacetyl group, which exhibit similar reactivity and applications.

Uniqueness: this compound is unique due to the combination of the acetoacetyl and diphenylamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Biological Activity

Acetoacetyldiphenylamine (AADPA) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of AADPA, including its mechanisms of action, therapeutic potentials, and relevant case studies.

AADPA is classified as an alkylating agent , which means it can form covalent bonds with DNA, leading to various cellular responses. The compound has been studied for its potential anticancer properties, particularly as an antineoplastic agent. The mechanism primarily involves the formation of reactive intermediates that can induce DNA damage, ultimately triggering apoptosis in cancer cells.

Biological Activities

The biological activities of AADPA can be summarized as follows:

  • Anticancer Activity : AADPA has shown promise in preclinical studies as an anticancer agent. It operates through mechanisms that include DNA alkylation and modulation of cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest AADPA may possess antimicrobial effects, although detailed investigations are still required to elucidate this aspect fully.
  • Toxicological Profile : As with many alkylating agents, AADPA's therapeutic benefits must be weighed against its potential toxicity, necessitating careful evaluation in clinical settings.

Case Studies and Research Findings

  • Anticancer Studies :
    • In experimental models, AADPA demonstrated significant cytotoxicity against various cancer cell lines. For example, a study indicated that AADPA exhibited potent activity against neoplasms in mice, suggesting its potential utility in cancer therapy .
    • The compound's mechanism as an alkylating agent aligns with established chemotherapeutic strategies that target rapidly dividing cells.
  • Pharmacological Studies :
    • Research has highlighted the role of AADPA as a nitrogen mustard compound, which is known for its use in chemotherapy. Studies have indicated that modifications to its structure can enhance its efficacy and reduce side effects .
  • Toxicological Assessments :
    • Toxicological evaluations have revealed that while AADPA shows promise as an anticancer drug, it also poses risks associated with genotoxicity due to its DNA-damaging properties. Animal studies have been crucial in understanding these risks and optimizing dosing regimens .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant cytotoxicity against cancer cells
AntimicrobialPotential activity noted; further research needed
ToxicityRisks associated with DNA damage; requires careful evaluation

Properties

CAS No.

2540-31-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-oxo-N,N-diphenylbutanamide

InChI

InChI=1S/C16H15NO2/c1-13(18)12-16(19)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3

InChI Key

VLPXGVNKPRHLGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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